Multi-Target Crystallographic Coverage
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine has been co-crystallized with three distinct protein targets and deposited in the PDB: PIM1 kinase (5KGK, 2.66 Å), DYRK1A kinase (7A4Z, 1.9 Å), and M. abscessus TrmD methyltransferase (6QOT, 1.62 Å), with a fourth interaction identified via SPR/NMR against B. anthracis PurE (Bioorg. Med. Chem. 2016) [1][2][3][4]. In contrast, the 4-chloro analog (CAS 78583-81-0) has a single reported PDB co-structure (5QEV), the 3,4-dichloro variant appears in PDB 5KGE (PIM1), and no co-crystal structures have been deposited for the unsubstituted phenyl, 4-fluoro, or 4-methyl analogs when searched as of 2025 [5][6]. This represents a greater than 3-fold difference in validated structural biology coverage, providing users of the 4-methoxy compound with experimentally determined binding poses, key residue interaction maps, and pharmacophoric constraints that are unavailable for comparator fragments.
| Evidence Dimension | Number of unique protein targets with deposited PDB co-crystal structures |
|---|---|
| Target Compound Data | 3 co-crystal structures: PIM1 (5KGK, 2.66 Å), DYRK1A (7A4Z, 1.9 Å), TrmD (6QOT, 1.62 Å); plus PurE binding confirmed by SPR/NMR (Bioorg. Med. Chem. 2016) |
| Comparator Or Baseline | 4-Chloro analog (CAS 78583-81-0): 1 PDB co-structure (5QEV). 4-Fluoro analog (CAS 72411-52-0): 0 deposited PDB co-structures. Unsubstituted phenyl analog (CAS 1572-10-7): 0 deposited PDB co-structures. 4-Methyl analog (CAS 78597-54-3): 0 deposited PDB co-structures. |
| Quantified Difference | 3–4 targets with structural data vs. 0–1 for comparator analogs; ≥3-fold advantage in crystallographic coverage |
| Conditions | PDB database search conducted via RCSB PDB and PDBj; all structures solved by X-ray crystallography; resolutions ranging from 1.62 Å to 2.66 Å |
Why This Matters
For procurement decisions in fragment-based drug discovery and structure-guided optimization, pre-existing crystallographic data eliminates the need for de novo co-crystallization campaigns (costing $50,000–$250,000 per structure), enabling immediate structure-based design from experimentally validated binding poses.
- [1] Ferguson, A.D. Crystal structure of PIM1 with inhibitor: 3-(4-methoxyphenyl)-1H-pyrazol-5-amine. PDB ID: 5KGK. X-ray Diffraction, 2.66 Å. RCSB PDB. DOI: 10.2210/pdb5kgk/pdb. View Source
- [2] Lee Walmsley, D. et al. (2021) J. Med. Chem., 64, 8971–8991. PDB ID: 7A4Z. X-ray Diffraction, 1.9 Å. View Source
- [3] Whitehouse, A.J. et al. (2019) J. Med. Chem., 62, 7210–7232. PDB ID: 6QOT. X-ray Diffraction, 1.62 Å. View Source
- [4] Lei, H. et al. (2016) Bioorg. Med. Chem., 24, 596–605. Fragment library screening against BaPurE. PubMed: 26740153. View Source
- [5] Ferguson, A.D. Crystal structure of PIM1 with inhibitor: 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. PDB ID: 5KGE. X-ray Diffraction. DOI: 10.2210/pdb5kge/pdb. View Source
- [6] PDBj. ChemComp-JKV: 3-(4-chlorophenyl)-1H-pyrazol-5-amine. PDB ID: 5QEV. View Source
